molecular formula C9H12BrNO B13071551 4-(1-Aminopropyl)-2-bromophenol

4-(1-Aminopropyl)-2-bromophenol

Cat. No.: B13071551
M. Wt: 230.10 g/mol
InChI Key: ZMSBRFGUKFKWSY-UHFFFAOYSA-N
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Description

4-(1-Aminopropyl)-2-bromophenol is an organic compound that features a bromine atom and an aminopropyl group attached to a phenol ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both an amino group and a bromine atom on the phenol ring makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropyl)-2-bromophenol typically involves the bromination of 4-(1-Aminopropyl)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the bromination process and avoid over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropyl)-2-bromophenol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenol.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-(1-Aminopropyl)-2-bromophenol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropyl)-2-bromophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminopropyl)phenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromo-4-nitrophenol: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

    4-(1-Aminopropyl)-2-chlorophenol: Contains a chlorine atom instead of bromine, which affects its reactivity and interactions.

Uniqueness

4-(1-Aminopropyl)-2-bromophenol is unique due to the presence of both an amino group and a bromine atom on the phenol ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

4-(1-aminopropyl)-2-bromophenol

InChI

InChI=1S/C9H12BrNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,8,12H,2,11H2,1H3

InChI Key

ZMSBRFGUKFKWSY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)O)Br)N

Origin of Product

United States

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